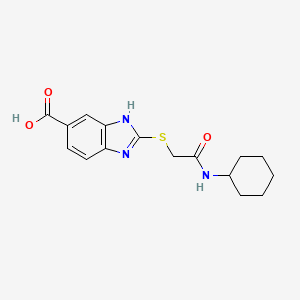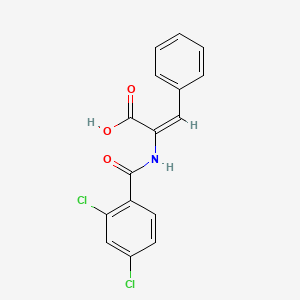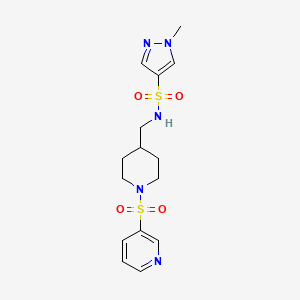
2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid” is a chemical compound with the molecular formula C16H19N3O3S . It is a type of benzimidazole, which is a privileged and routinely used pharmacophore in the drug discovery process .
Synthesis Analysis
The synthesis of benzimidazoles can be achieved through a mild, acid-free, and one-pot methodology . This involves the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazoles include the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Aplicaciones Científicas De Investigación
Anticancer Research
Benzimidazole derivatives have been extensively studied for their anticancer properties. They are structurally similar to nucleotides found in the human body, which allows them to interact with biopolymers and inhibit cancer cell growth. The presence of substituent groups like methyl at specific positions on the benzimidazole scaffold can significantly influence anticancer activity . Research has shown that certain benzimidazole compounds exhibit potent activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Antimicrobial Applications
The structural analogy of benzimidazoles with nucleotides also lends them antimicrobial properties. They have been used as potent inhibitors of various enzymes, making them effective against a range of microbial pathogens. This includes antibacterial, antifungal, and antiviral applications .
Pharmacological Profile
Benzimidazoles possess a wide range of pharmacological properties. They have been explored as antidiabetic, analgesic, and antihistamine agents. Their increased stability, bioavailability, and significant biological activity make them valuable in the development of new therapeutic drugs .
Enzyme Inhibition
Due to their ability to mimic nucleotides, benzimidazole derivatives are potent enzyme inhibitors. They can be designed to target specific enzymes involved in disease pathways, making them useful tools in drug discovery and biochemical research .
Cardiovascular Research
Benzimidazole compounds have applications in cardiovascular disease research. They can act as inhibitors of enzymes like phosphodiesterases, which play a role in cardiovascular function, and have potential as therapeutic agents for treating heart conditions .
Neurological Studies
In neurology, benzimidazole derivatives are investigated for their potential to modulate neurotransmitter activity and protect against neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them candidates for treating conditions like Alzheimer’s and Parkinson’s disease .
Direcciones Futuras
Benzimidazoles have been extensively utilized during the process of drug development . The presence of heterocycles modulates physicochemical properties and the pKa profile of therapeutic leads . Additionally, nitrogen substitution enables a useful functional handle for further derivatization . Therefore, the future directions of “2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential in drug discovery and development .
Propiedades
IUPAC Name |
2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3H-benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(17-11-4-2-1-3-5-11)9-23-16-18-12-7-6-10(15(21)22)8-13(12)19-16/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKVQQVSTJYHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2783928.png)

![N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2783931.png)
![2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2783932.png)
![2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid](/img/structure/B2783933.png)




![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)

![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)